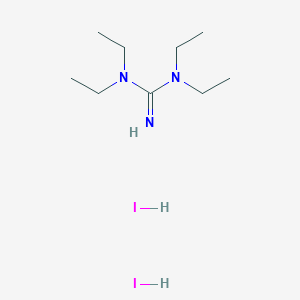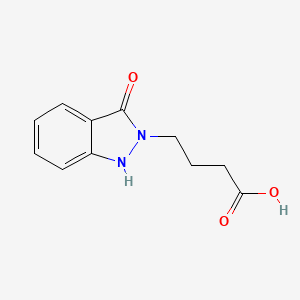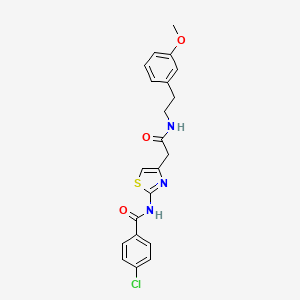
2-(Cyclohexyl(methyl)amino)-2-phenylacetic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(Cyclohexyl(methyl)amino)-2-phenylacetic acid hydrochloride” is a complex organic molecule. It contains a cyclohexyl group, a methylamino group, a phenyl group, and an acetic acid group. The presence of these functional groups suggests that this compound could participate in various chemical reactions typical for amines, carboxylic acids, and aromatic compounds .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups and the bonds between them. Unfortunately, without more specific information or a crystallographic study, it’s difficult to predict the exact structure .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, the functional groups present suggest it could undergo a variety of reactions. For example, the amine group could participate in acid-base reactions, the carboxylic acid could undergo esterification, and the phenyl group could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of polar functional groups like the carboxylic acid and amine could make it soluble in polar solvents .Aplicaciones Científicas De Investigación
Metal Complex Synthesis
2-(Cyclohexyl(methyl)amino)-2-phenylacetic acid hydrochloride has been utilized in the synthesis of metal complexes. A study by Ikram et al. (2015) involved the reaction of a related amino acid with 2-hydroxynaphthaldehyde to produce Schiff base ligands, which were then reacted with metal ions. These compounds showed significant xanthine oxidase inhibitory activities and free radical scavenging properties, with potential applications in biochemistry and pharmacology (Ikram et al., 2015).
Photocatalysis
The compound has relevance in photocatalysis research. Martínez et al. (2011) investigated the photocatalytic degradation of diclofenac (2-[2′, 6′-(dichlorophenyl)amino]phenylacetic acid) using various photocatalysts. This study highlights its potential role in environmental science, particularly in the degradation of pharmaceutical compounds in water treatment processes (Martínez et al., 2011).
Enzyme Inhibition
The compound's structure is useful in enzyme inhibition studies. For example, the inhibition of xanthine oxidase, an enzyme involved in purine metabolism, has been explored using compounds derived from 2-(Cyclohexyl(methyl)amino)-2-phenylacetic acid hydrochloride. These studies are significant in understanding biochemical pathways and developing therapeutic agents (Ikram et al., 2015).
Pharmaceutical Synthesis
In the pharmaceutical industry, derivatives of this compound have been used in the synthesis of various drugs. For instance, its derivatives have been involved in synthesizing antidepressants and other therapeutic agents, showcasing its versatility in medicinal chemistry (Zhang Gui-sen, 2007).
Mecanismo De Acción
Propiedades
IUPAC Name |
2-[cyclohexyl(methyl)amino]-2-phenylacetic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2.ClH/c1-16(13-10-6-3-7-11-13)14(15(17)18)12-8-4-2-5-9-12;/h2,4-5,8-9,13-14H,3,6-7,10-11H2,1H3,(H,17,18);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTCULINVXRYKAM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(C2=CC=CC=C2)C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.79 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclohexyl(methyl)amino)-2-phenylacetic acid hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(3,6-Dihydro-2H-pyridin-1-yl)pyrido[3,4-d]pyrimidine](/img/structure/B2381826.png)

![2-[(4-Methyl-1,3-thiazol-2-yl)methyl]pyridine dihydrochloride](/img/structure/B2381829.png)

![N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2381833.png)
![2,5-dimethyl-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine](/img/structure/B2381834.png)
![N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2381835.png)

![N'-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]oxamide](/img/structure/B2381837.png)


